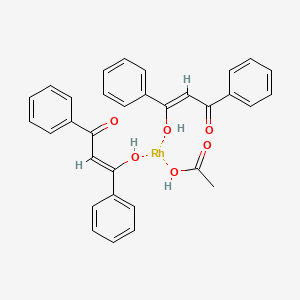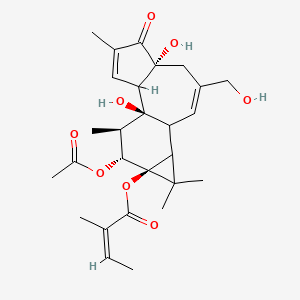
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phenylacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination with propylamine to yield the final product. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from any by-products or impurities.
化学反応の分析
Types of Reactions
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl structure.
Isopropylamine: A simpler amine with similar propylamine structure.
Uniqueness
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
93081-18-6 |
|---|---|
分子式 |
C15H18BrNO2 |
分子量 |
324.21 g/mol |
IUPAC名 |
4-(2-amino-3-phenylpropyl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C15H17NO2.BrH/c16-13(8-11-4-2-1-3-5-11)9-12-6-7-14(17)15(18)10-12;/h1-7,10,13,17-18H,8-9,16H2;1H |
InChIキー |
LNIUACBMLBSALP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)O)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)













